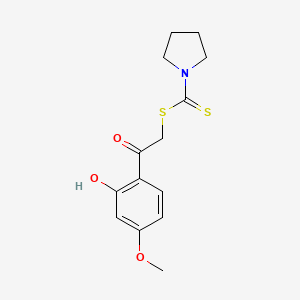
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate is a complex organic compound that features a combination of phenolic, methoxy, oxoethyl, and pyrrolidinecarbodithioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate typically involves multi-step organic reactions. A common approach might include:
Formation of the phenolic intermediate: Starting with a hydroxy-methoxy benzene derivative, the phenolic intermediate can be synthesized through electrophilic substitution reactions.
Introduction of the oxoethyl group: This step may involve the use of reagents such as acyl chlorides or anhydrides under acidic or basic conditions.
Formation of the pyrrolidinecarbodithioate group: This can be achieved by reacting the intermediate with pyrrolidine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The oxoethyl group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Pyrrolidinecarbodithioate derivatives: Compounds with variations in the pyrrolidine or carbodithioate groups.
Uniqueness
2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H17NO3S2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
[2-(2-hydroxy-4-methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C14H17NO3S2/c1-18-10-4-5-11(12(16)8-10)13(17)9-20-14(19)15-6-2-3-7-15/h4-5,8,16H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
FSVVFYJOJFXONO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)CSC(=S)N2CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





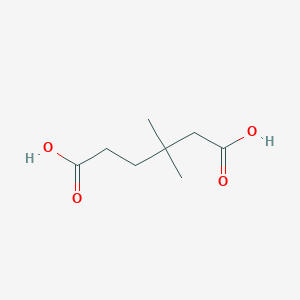
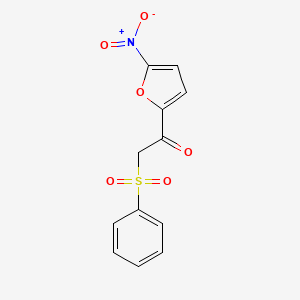
![1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene](/img/structure/B11946952.png)

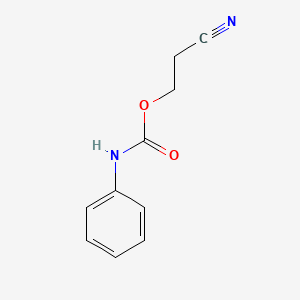

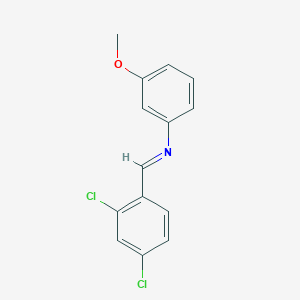

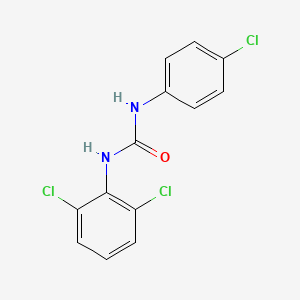
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)

